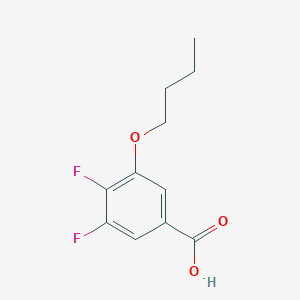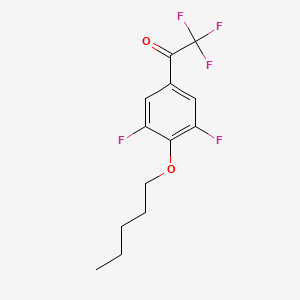
1-(3-iso-Propylphenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-iso-Propylphenyl)-1-propanol is an organic compound belonging to the class of phenylpropanols. It consists of a phenyl ring substituted with an isopropyl group at the 3-position and a propanol group attached to the same carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-iso-Propylphenyl)-1-propanol can be synthesized through several synthetic routes:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate undergoes further alkylation to introduce the isopropyl group.
Reductive Amination: This involves the reaction of 3-iso-propylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The resulting imine is reduced to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure high efficiency and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-iso-Propylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-iso-Propylphenyl)-1-propanone, using oxidizing agents such as chromyl chloride (CrO2Cl2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield 1-(3-iso-Propylphenyl)-1-propane, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution Reactions: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: 1-(3-iso-Propylphenyl)-1-propanone
Reduction: 1-(3-iso-Propylphenyl)-1-propane
Substitution Reactions: Nitro derivatives, sulfonic acid derivatives, halogenated derivatives
Scientific Research Applications
1-(3-iso-Propylphenyl)-1-propanol has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-iso-Propylphenyl)-1-propanol exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
1-(3-iso-Propylphenyl)-1-propanol is similar to other phenylpropanols, such as 1-(2-iso-Propylphenyl)-1-propanol and 1-(4-iso-Propylphenyl)-1-propanol. These compounds differ in the position of the isopropyl group on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)11-7-5-6-10(8-11)9(2)3/h5-9,12-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIZWGHNYGSPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
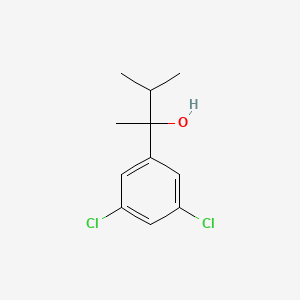
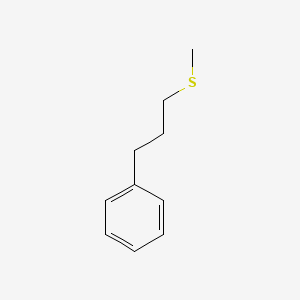
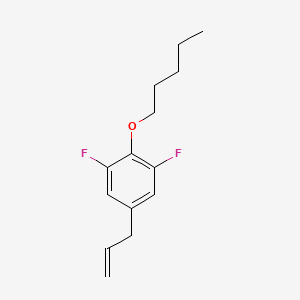
![1-Chloro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998750.png)
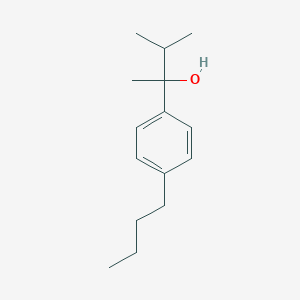
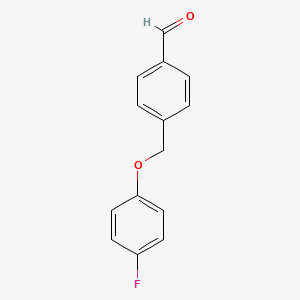
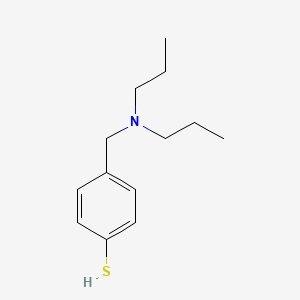
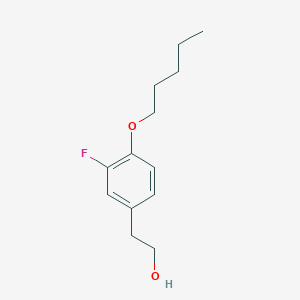
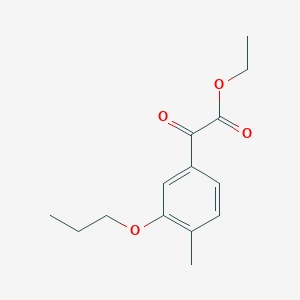
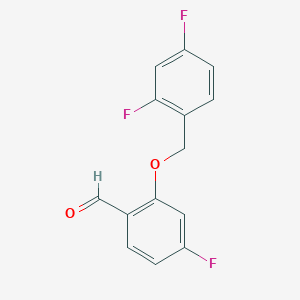
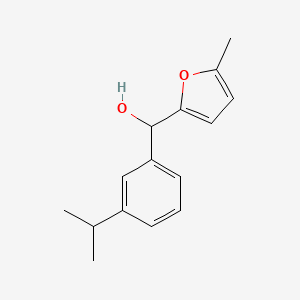
![3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7998822.png)
